molecular formula C7H2BrClFNO4 B2407611 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid CAS No. 2567504-65-6

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid

Cat. No. B2407611
CAS RN: 2567504-65-6
M. Wt: 298.45
InChI Key: GNUIPUQNJWHDLP-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid” is a compound with the CAS Number: 2567504-65-6 . It has a molecular weight of 298.45 and is a powder at room temperature .


Synthesis Analysis

The synthesis of such compounds often involves nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H2BrClFNO4/c8-4-3(10)1-2(7(12)13)5(9)6(4)11(14)15/h1H,(H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 376.9±42.0 °C and a predicted density of 1.967±0.06 g/cm3 .

Scientific Research Applications

Role as a Building Block in Heterocyclic Oriented Synthesis

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is recognized as a multireactive building block used in heterocyclic oriented synthesis (HOS). It has been instrumental in the preparation of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are synthesized through polymer-supported o-phenylenediamines, playing a crucial role in drug discovery due to their biological and chemical significance (Křupková et al., 2013).

Crystallographic and Electronic Structure Analysis

The compound has been involved in crystallographic studies to understand its structure and interactions. For instance, its derivatives have been analyzed through X-ray powder diffraction, electronic structure, and molecular electrostatic potential calculations. These studies reveal insights into the intermolecular interactions, crystal packing, and electronic properties of the compounds, which are vital for understanding their behavior and potential applications (Pramanik et al., 2019).

Thermodynamic Property Evaluation

The thermodynamic properties of halobenzoic acids, including the derivatives of this compound, have been critically evaluated. This involves computational chemistry methods and consistency assessments of properties determined experimentally. Such analyses are crucial for understanding the thermodynamic behavior and stability of these compounds, which can impact their industrial and scientific applications (Chirico et al., 2017).

Safety and Hazards

The safety information for this compound indicates that it should be stored at room temperature . The MSDS (Material Safety Data Sheet) can provide more detailed safety information .

Mechanism of Action

properties

IUPAC Name

4-bromo-2-chloro-5-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO4/c8-4-3(10)1-2(7(12)13)5(9)6(4)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUIPUQNJWHDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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